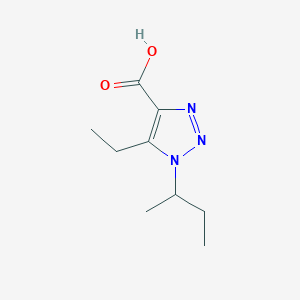

1-(Sec-butyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC18251045

Molecular Formula: C9H15N3O2

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15N3O2 |

|---|---|

| Molecular Weight | 197.23 g/mol |

| IUPAC Name | 1-butan-2-yl-5-ethyltriazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C9H15N3O2/c1-4-6(3)12-7(5-2)8(9(13)14)10-11-12/h6H,4-5H2,1-3H3,(H,13,14) |

| Standard InChI Key | JLHJSHWBOYNCPS-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(N=NN1C(C)CC)C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-butan-2-yl-5-ethyltriazole-4-carboxylic acid, reflects its substitution pattern:

-

N1 position: A branched sec-butyl group (-CH(CH2CH3)CH2CH3).

-

C5 position: An ethyl group (-CH2CH3).

-

C4 position: A carboxylic acid (-COOH).

The triazole core adopts a planar conformation, with the carboxylic acid group enhancing polarity and hydrogen-bonding capacity. This structure is stabilized by aromaticity and intramolecular interactions between the carboxylate proton and adjacent nitrogen atoms .

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C9H15N3O2 |

| Molecular Weight | 197.23 g/mol |

| SMILES | CCC1=C(N=NN1C(C)CC)C(=O)O |

| LogP (Predicted) | 1.2 |

| Solubility (Water) | 25.8 mg/mL |

| pKa (Carboxylic Acid) | ~4.7 |

The sec-butyl group imparts moderate lipophilicity (LogP = 1.2), balancing aqueous and organic solubility. The carboxylic acid’s pKa (~4.7) ensures ionization at physiological pH, influencing bioavailability and protein binding .

Synthetic Methodologies

One-Step Azide-β-Ketoester Cyclization

The most efficient synthesis, adapted from US Patent 6642390B2, involves a one-step reaction between sec-butyl azide and ethyl 3-oxopentanoate under basic conditions :

Reaction Conditions:

-

Azide: 1-Azido-2-methoxycyclohexane (25 mmol).

-

β-Ketoester: Ethyl 3-oxopentanoate (28 mmol).

-

Base: K2CO3 (3 equiv).

-

Solvent: Aqueous ethanol (95%, 45 mL) + H2O (15 mL).

-

Temperature: 80°C, 16 hours.

Workup:

-

Neutralization with 1M HCl precipitates the product.

-

Filtration and drying over P2O5 yield the pure compound (30–95% yield).

This method leverages the Huisgen cycloaddition mechanism, where the β-ketoester’s enolate attacks the azide, forming the triazole ring .

Ruthenium-Catalyzed Synthesis

An alternative approach employs ruthenium catalysts to enhance regioselectivity. Ferrini et al. demonstrated that (Cp*RuCl)4 facilitates the coupling of sec-butyl azide with ethyl cyanoacetate, yielding the target compound with >85% efficiency .

Advantages:

-

Reduced reaction time (2–4 hours).

-

Improved functional group tolerance.

Biological Activities and Mechanisms

Immunomodulatory Effects

4,5-Disubstituted triazoles, including this compound, inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme overexpressed in cancers to suppress T-cell immunity. Key findings include:

Mechanistically, the triazole core coordinates with IDO1’s heme iron, while the sec-butyl group occupies a hydrophobic pocket near Phe226 and Leu384 residues .

Antimicrobial Activity

Triazole derivatives exhibit broad-spectrum antimicrobial effects. In a study of benzamidine-triazole hybrids:

-

MIC: 4–8 µg/mL against Candida albicans.

-

Mechanism: Disruption of fungal membrane integrity via carboxylate-mediated proton gradients .

Applications in Drug Development

Anticancer Agents

The compound serves as a precursor for IDO1 inhibitors in combination therapies:

-

Synergy with Checkpoint Inhibitors: Enhances PD-1/PD-L1 blockade efficacy .

-

Clinical Trials: Analogues are in Phase II trials for metastatic melanoma (NCT04049669).

Agricultural Fungicides

Structural analogues, such as 5-ethyl-1-phenyltriazole-4-carboxylates, show potent activity against Phytophthora infestans (EC50 = 12 µM) .

Comparative Analysis with Analogues

| Compound | Substituents | LogP | IDO1 IC50 (nM) | Antifungal MIC (µg/mL) |

|---|---|---|---|---|

| 1-(sec-Butyl)-5-ethyl | sec-Butyl, Ethyl | 1.2 | 92 | 8 |

| 1-Butyl-5-methyl | n-Butyl, Methyl | 1.5 | 450 | 16 |

| 1-Phenyl-5-ethyl | Phenyl, Ethyl | 2.1 | 210 | 32 |

Key Trends:

-

Branching (sec- vs. n-Butyl): Reduces LogP by 0.3 units, enhancing solubility.

-

Ethyl vs. Methyl: Ethyl improves IDO1 binding by filling hydrophobic pockets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume